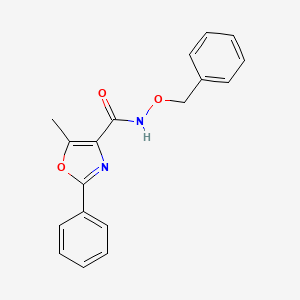
N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. These interactions can involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial in the context of anticancer and antimicrobial activities.
- Receptor Modulation : It can modulate receptor functions by interacting with their binding sites, which may lead to altered signaling pathways within cells.
The precise pathways and targets can vary based on structural modifications of the compound and its derivatives, underscoring the importance of SAR studies in optimizing its biological efficacy .
Structure-Activity Relationships (SAR)
Research has shown that modifications to the oxazole core and substituents significantly influence the biological activity of related compounds. For instance:
- Substituent Variations : The introduction of different functional groups at specific positions on the oxazole ring can enhance or diminish activity against target cells. A study highlighted that compounds with a 3-chloro substitution on the phenyl ring exhibited markedly increased potency against Mycobacterium tuberculosis .
- Comparative Analysis : A range of benzoxazole derivatives has been evaluated for their cytotoxic effects on various cancer cell lines, indicating that structural features directly correlate with therapeutic potential .
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:
Case Studies
-
Anticancer Activity :
A study investigated the effects of this compound on DU-145 prostate cancer cells. The compound demonstrated a dose-dependent inhibition of cell survival, highlighting its potential as a therapeutic agent in cancer treatment . -
Antimicrobial Properties :
In another study, derivatives of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting potential applications in treating bacterial infections . -
Cytotoxic Effects :
Research on cytotoxicity revealed that several benzoxazole derivatives had a pronounced effect on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The selectivity for cancer over normal cells was particularly noted, making these compounds promising candidates for further development .
Propriétés
IUPAC Name |
5-methyl-2-phenyl-N-phenylmethoxy-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-16(19-18(23-13)15-10-6-3-7-11-15)17(21)20-22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCDIQRHTYKFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














